![molecular formula C17H15N3O6S B4992229 4-METHOXY-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B4992229.png)
4-METHOXY-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
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Overview
Description
4-METHOXY-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common approach involves the nitration of p-methoxyacetophenone to produce 4’-Methoxy-3’-nitroacetophenone . This intermediate can then undergo further reactions, such as formylation and thiolation, to introduce the formamido and methanethioyl groups, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The formamido group can be hydrolyzed to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like Raney nickel for reductive methylation , and oxidizing agents for the conversion of nitro groups to amino groups. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-METHOXY-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The formamido and methanethioyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 4-METHOXY-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is unique due to the presence of both formamido and methanethioyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-3-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-9-11(4-3-5-13(9)20(24)25)15(21)19-17(27)18-12-8-10(16(22)23)6-7-14(12)26-2/h3-8H,1-2H3,(H,22,23)(H2,18,19,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTUXHITSWLWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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